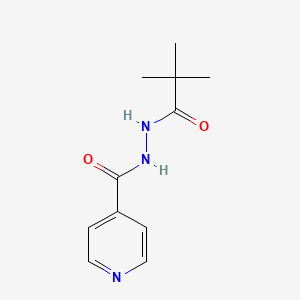

N'-(2,2-dimethylpropanoyl)pyridine-4-carbohydrazide

Description

N'-(2,2-Dimethylpropanoyl)pyridine-4-carbohydrazide is a hydrazide derivative featuring a pyridine core substituted at the 4-position with a carbohydrazide group. The pivaloyl group’s influence on physicochemical properties, such as solubility and acid dissociation constants (pKa), can be inferred from related compounds. For instance, N-(2,2-dimethylpropanoyl)-N'-p-toluenesulfonylhydrazine exhibits pKa values of 8.31 and 13.34, suggesting moderate basicity and stability in alkaline conditions .

Properties

IUPAC Name |

N'-(2,2-dimethylpropanoyl)pyridine-4-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-11(2,3)10(16)14-13-9(15)8-4-6-12-7-5-8/h4-7H,1-3H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSWEYOULJYQNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NNC(=O)C1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,2-dimethylpropanoyl)pyridine-4-carbohydrazide typically involves the reaction of pyridine-4-carbohydrazide with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of N’-(2,2-dimethylpropanoyl)pyridine-4-carbohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2,2-dimethylpropanoyl)pyridine-4-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction may produce pyridine-4-methyl derivatives. Substitution reactions can lead to various substituted pyridine derivatives.

Scientific Research Applications

N’-(2,2-dimethylpropanoyl)pyridine-4-carbohydrazide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain pathogens.

Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(2,2-dimethylpropanoyl)pyridine-4-carbohydrazide involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial effects. In cancer research, it may interfere with cellular pathways that regulate cell proliferation and apoptosis, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

Pyridine-4-carbohydrazide derivatives differ primarily in their acyl or arylidene substituents, which critically impact their chemical and biological profiles:

| Compound Name | Substituent | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|

| N'-(2,2-Dimethylpropanoyl)pyridine-4-carbohydrazide | Pivaloyl | ~265.3* | Sterically bulky acyl group |

| N'-[(4-Chlorophenyl)methylidene]pyridine-4-carbohydrazide (5e) | 4-Chlorobenzylidene | ~275.7 | Electron-withdrawing chloro group |

| N'-[(1H-Indol-3-yl)methylidene]pyridine-4-carbohydrazide (5j) | Indole-based arylidene | ~293.3 | Planar aromatic system |

| N'-[2,5-Dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide | Pyrrolidinone-linked phenyl | ~393.4 | Heterocyclic and flexible chain |

*Estimated based on analogous compounds.

The pivaloyl group in the target compound likely reduces solubility in polar solvents compared to smaller acyl groups (e.g., acetyl) or arylidene derivatives . In contrast, electron-withdrawing substituents (e.g., 4-chloro in 5e) may enhance electrophilicity, affecting binding to biological targets .

Physicochemical Properties

- Solubility : The pivaloyl group’s hydrophobicity likely reduces aqueous solubility compared to more polar derivatives (e.g., 5i with dihydroxyphenyl substituents) .

- Acid-Base Behavior : The pKa values of related acylhydrazines (e.g., 8.31 and 13.34) suggest pH-dependent solubility and stability, which may influence pharmacokinetics .

Crystallographic and Spectroscopic Data

Structural elucidation of analogs relies on techniques like IR, NMR, and X-ray crystallography. For example:

- IR : Carbonylic C=O stretches near 1650–1700 cm⁻¹ confirm hydrazide formation .

- X-ray : Derivatives such as N′-[(E)-4-methoxybenzylidene]pyridine-4-carbohydrazide exhibit planar geometries, with torsion angles influenced by substituents . Software like SHELXL and ORTEP-3 are critical for refining these structures .

Biological Activity

N'-(2,2-dimethylpropanoyl)pyridine-4-carbohydrazide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and case studies.

The biological activity of N'-(2,2-dimethylpropanoyl)pyridine-4-carbohydrazide is primarily attributed to its interaction with various molecular targets. The mechanism involves:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, impacting signal transduction pathways critical for cellular responses.

- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties that may protect cells from oxidative stress.

Antimicrobial Properties

Research has indicated that N'-(2,2-dimethylpropanoyl)pyridine-4-carbohydrazide exhibits antimicrobial activity against various pathogens. In vitro studies demonstrated effectiveness against:

- Bacteria : Gram-positive and Gram-negative bacteria.

- Fungi : Certain strains of fungi were inhibited by this compound.

| Pathogen Type | Activity Observed |

|---|---|

| Gram-positive | Yes |

| Gram-negative | Yes |

| Fungi | Yes |

Cytotoxicity

The cytotoxic effects of the compound have been evaluated in cancer cell lines. Results indicate that it may induce apoptosis in certain cancer types through:

- Cell Cycle Arrest : Disruption of normal cell cycle progression.

- Induction of Apoptotic Pathways : Activation of caspases leading to programmed cell death.

Case Studies

- Study on Anticancer Activity : A study conducted on human breast cancer cell lines revealed that N'-(2,2-dimethylpropanoyl)pyridine-4-carbohydrazide significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent apoptosis .

- Antimicrobial Efficacy Assessment : In a comparative study against standard antibiotics, this compound showed comparable or superior activity against resistant bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

- Pharmacokinetic Profile : A preliminary pharmacokinetic study indicated favorable absorption characteristics with moderate bioavailability when administered orally. Further studies are needed to fully understand its metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.